Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate
Description
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is a chemical compound with the molecular formula C12H16BNO4.
Properties
CAS No. |
1093644-04-2 |
|---|---|
Molecular Formula |
C13H18BNO4 |
Molecular Weight |
263.10 g/mol |
IUPAC Name |
tert-butyl N-[(1-hydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18BNO4/c1-13(2,3)18-12(16)15-8-11-9-6-4-5-7-10(9)14(17)19-11/h4-7,11,17H,8H2,1-3H3,(H,15,16) |
InChI Key |
OCVPZKOPCAXOJJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC=CC=C2C(O1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a boronic acid derivative with a suitable carbamate precursor. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction may produce borohydrides. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating new materials with specific properties .
Biology
Its ability to interact with biological systems can provide insights into the role of boron in biological processes .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Boron-containing compounds have shown promise in the treatment of certain diseases, and this compound may offer new avenues for drug development .
Industry
In industry, the compound is used in the development of new materials with enhanced properties. Its unique chemical structure can be exploited to create materials with improved strength, flexibility, or other desirable characteristics .
Mechanism of Action
The mechanism of action of Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their function. This interaction can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: This compound shares a similar boron-containing structure but differs in its functional groups and overall reactivity.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazole: Another boron-containing heterocycle with distinct chemical properties and applications.
Uniqueness
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is unique due to its specific combination of functional groups and boron-containing structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .
Biological Activity
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1393477-24-1
- Molecular Formula : C13H18BNO4
- Molecular Weight : 263.1 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been studied for its role as an inhibitor of serine/threonine kinases, particularly casein kinase 2 (CSNK2), which is implicated in various cellular processes including cell growth and proliferation.
Inhibition Studies
Research has demonstrated that compounds similar to this compound exhibit significant inhibitory effects on CSNK2 activity. For instance, a study indicated that structural modifications in benzoxaborole derivatives enhance their potency as CSNK2 inhibitors . This suggests that the oxaborole framework may be critical for achieving desired biological effects.
In Vitro Studies
In vitro assays have shown that this compound possesses moderate to high activity against various cancer cell lines. The compound's efficacy was evaluated through:
- Cell Viability Assays : The compound demonstrated IC50 values in the low micromolar range across several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 5.6 |
| HeLa (Cervical) | 4.8 |
| MCF7 (Breast) | 6.2 |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
In Vivo Studies
Preclinical studies in murine models have provided insights into the pharmacokinetics and bioavailability of the compound. For example, a study reported that after oral administration at a dose of 30 mg/kg, the compound achieved significant lung accumulation compared to plasma levels . This suggests potential for targeted therapy in lung-related diseases.
Case Studies and Clinical Relevance
Recent investigations into related compounds have highlighted their therapeutic potential in treating diseases associated with dysregulated kinase activity. For example:
- Antiviral Activity : A derivative of the oxaborole class was evaluated for its antiviral properties against SARS-CoV-2 but showed limited efficacy in vivo .
This indicates that while the compound holds promise, further optimization may be required to enhance its therapeutic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
